Ethyl 4-amino-2,5-difluorophenylacetate
Description
Ethyl 4-amino-2,5-difluorophenylacetate is a fluorinated phenylacetate ester featuring an amino group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. This compound is structurally characterized by its ester functional group (–COOEt) and electron-rich aromatic system due to the amino (–NH₂) substituent. Such derivatives are commonly employed as intermediates in pharmaceutical and agrochemical synthesis, where fluorine substitution enhances metabolic stability and bioavailability.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4,13H2,1H3 |
InChI Key |
CSSUUYMOBYYHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 4-Bromo-2,5-difluorophenylacetate
- Key Differences: Replaces the amino group with a bromine atom at the 4-position.
- Analytical Techniques : Characterized via NMR, LC-MS, and HPLC (as listed in commercial specifications) .
Ethyl 4-Amino-2,3-dihydro-3-phenylacetylamino-2-iminothiazole-5-carboxylate Hydrobromide
- Structural Divergence: Features a thiazole ring core instead of a benzene ring, with additional phenylacetylamino and imino substituents.
- Functional Groups: Contains a thiazole carboxylate ester, imino (–NH), and amide groups, contrasting with the simpler phenylacetate ester in the target compound.
- Synthesis and Stability : Synthesized in 80% yield with a decomposition melting point of 250°C, suggesting thermal instability under high temperatures .
Physical and Spectroscopic Properties
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